molecular formula C12H8BrN3S B13801835 5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine

5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B13801835
M. Wt: 306.18 g/mol
InChI Key: YFLOJOPENCQKLQ-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a thieno[2,3-d]pyrimidine core with a bromophenyl substituent at the 5-position and an amine group at the 4-position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit cytochrome bd oxidase makes it a promising candidate for the development of new anti-tuberculosis drugs .

Properties

Molecular Formula

C12H8BrN3S

Molecular Weight

306.18 g/mol

IUPAC Name

5-(3-bromophenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H8BrN3S/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16)

InChI Key

YFLOJOPENCQKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC3=NC=NC(=C23)N

Origin of Product

United States

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